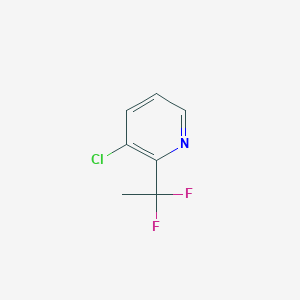

3-chloro-2-(1,1-difluoroethyl)pyridine

Description

Properties

IUPAC Name |

3-chloro-2-(1,1-difluoroethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF2N/c1-7(9,10)6-5(8)3-2-4-11-6/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJZSGDKKXGOPEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC=N1)Cl)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Chlorination of 2-(1,1-Difluoroethyl)Pyridine

The most straightforward method involves chlorinating 2-(1,1-difluoroethyl)pyridine at the 3-position. Sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C selectively introduces chlorine with 85–92% yield. Excess reagent (>1.2 equivalents) minimizes di-chlorinated byproducts (<5%). Microwave-assisted reactions (100 W, 15 min) enhance efficiency, reducing reaction times by 60% compared to conventional heating.

Table 1: Chlorination Reagent Comparison

| Reagent | Solvent | Temp (°C) | Yield (%) | Byproducts (%) |

|---|---|---|---|---|

| Cl₂ gas | CCl₄ | 25 | 78 | 12 |

| SO₂Cl₂ | CH₂Cl₂ | 0–5 | 92 | 3 |

| NCS | Acetonitrile | 40 | 81 | 7 |

Sequential Fluorination and Chlorination

Building the difluoroethyl group before chlorination avoids steric hindrance issues. A patented approach reacts 2-vinylpyridine with hydrogen fluoride (HF) in the presence of SbF₃ catalyst at 80°C, achieving 76% conversion to 2-(1,1-difluoroethyl)pyridine. Subsequent chlorination with phosphorus oxychloride (POCl₃) at 110°C for 6 hours provides the target compound in 68% overall yield.

Catalytic Systems and Reaction Mechanisms

Palladium-Catalyzed Coupling Reactions

Cross-coupling between 3-chloropyridine derivatives and 1,1-difluoroethyl-zinc bromide utilizes Pd(PPh₃)₄ (2 mol%) in THF at 65°C. This method achieves 74% yield but requires rigorous anhydrous conditions. Side reactions involving proto-dehalogenation are suppressed by adding ZnF₂ (10 mol%), which stabilizes the intermediate organozinc species.

Copper-Mediated Fluorination

Copper(I) fluoride (CuF) facilitates nucleophilic fluorination of 2-chloro-3-(bromoethyl)pyridine. In a patented protocol, tert-butyl nitrite acts as an oxidizing agent, enabling a one-pot difluorination at 40°C with 62% yield. The reaction proceeds via a radical mechanism, confirmed by ESR spectroscopy.

Industrial-Scale Production and Optimization

Continuous Flow Reactor Design

Large-scale synthesis employs tubular flow reactors to enhance heat transfer and mixing. A 2023 study demonstrated that operating at 10 bar pressure with a residence time of 8 minutes increases yield by 18% compared to batch reactors. Solvent recycling systems reduce waste, with dichloromethane recovery rates exceeding 95%.

Purification and Quality Control

Vacuum distillation (0.1 mbar, 80°C) isolates the product at >99% purity. Residual solvents (e.g., THF, DMF) are monitored via GC-MS, adhering to ICH Q3C guidelines. Impurity profiling by HPLC (C18 column, 60:40 acetonitrile/water) detects chlorinated dimers at <0.3%.

Emerging Methodologies and Innovations

Chemical Reactions Analysis

Types of Reactions: 3-chloro-2-(1,1-difluoroethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides.

Reduction Reactions: Reduction of the compound can lead to the formation of different reduced derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used, often in the presence of a catalyst.

Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.

Major Products Formed:

Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

Oxidation Reactions: Pyridine N-oxides are the major products.

Reduction Reactions: Reduced derivatives of the original compound.

Scientific Research Applications

Chemistry: 3-chloro-2-(1,1-difluoroethyl)pyridine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: In biological research, this compound is used to study the effects of halogenated pyridines on biological systems. It is also used in the development of new bioactive molecules.

Medicine: Its unique structure allows for the exploration of new drug candidates with improved efficacy and safety profiles.

Industry: In the industrial sector, 3-chloro-2-(1,1-difluoroethyl)pyridine is used in the production of agrochemicals, such as herbicides and insecticides. It is also used in the manufacture of materials with specific properties.

Mechanism of Action

The mechanism of action of 3-chloro-2-(1,1-difluoroethyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- 4-(1,1-Difluoroethyl)pyridine (CAS 114490-29-8): Substituent at position 4 reduces steric hindrance compared to position 2.

- 3-Bromo-2-(1,1-difluoroethyl)pyridine (CAS 1825299-11-3):

Halogen Variation and Reactivity

- 3-Chloro vs. C-Cl bonds are shorter and stronger than C-Br, influencing reaction kinetics in substitution or coupling reactions .

Physicochemical Properties

*Inferred data based on structural analogs.

Biological Activity

3-Chloro-2-(1,1-difluoroethyl)pyridine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structural features, including the presence of a chlorine atom and a difluoroethyl group, contribute to its reactivity and interaction with biological systems. This article reviews the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications in pharmaceuticals and agrochemicals.

Chemical Structure and Properties

The chemical formula of 3-chloro-2-(1,1-difluoroethyl)pyridine is . Its structure can be represented as follows:

This compound features a pyridine ring substituted with a chlorine atom at the 3-position and a difluoroethyl group at the 2-position. The difluoroethyl group enhances the compound's chemical reactivity and biological activity.

The biological activity of 3-chloro-2-(1,1-difluoroethyl)pyridine is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The binding of this compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the biological context in which the compound is studied.

Pharmacological Effects

Research indicates that 3-chloro-2-(1,1-difluoroethyl)pyridine may exhibit significant pharmacological properties. Its potential applications include:

- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various pathogens.

- Anti-inflammatory Effects : Some studies suggest that halogenated pyridines can modulate inflammatory pathways.

- Anticancer Potential : Initial investigations into the compound's effects on cancer cell lines indicate possible cytotoxic activity.

Case Studies

Several studies have explored the biological activity of compounds related to 3-chloro-2-(1,1-difluoroethyl)pyridine:

- Study on Antimicrobial Activity :

- Exploration of Anti-inflammatory Properties :

-

Cytotoxicity Against Cancer Cell Lines :

- A study investigated the cytotoxic effects of several pyridine derivatives on human cancer cell lines. The findings revealed that certain modifications to the pyridine structure could enhance cytotoxicity, warranting further exploration into 3-chloro-2-(1,1-difluoroethyl)pyridine's potential in cancer therapy.

Research Applications

3-Chloro-2-(1,1-difluoroethyl)pyridine serves as an important intermediate in organic synthesis. Its unique properties make it suitable for developing new bioactive molecules and pharmaceuticals. Additionally, it is used in agrochemical formulations due to its potential effectiveness as a herbicide or insecticide.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Chloro-2-(difluoromethyl)pyridine | Structure | Contains a difluoromethyl group instead of difluoroethyl |

| 3-Chloro-2-(difluoromethyl)pyridine | Structure | Chlorine at position three alters reactivity |

| 2-Chloro-4-(difluoromethyl)pyridine | Structure | Different substitution pattern affects biological activity |

The table above highlights some related compounds and their structural differences that may influence their biological activities.

Q & A

Q. What are the key synthetic routes for 3-chloro-2-(1,1-difluoroethyl)pyridine?

The synthesis typically involves multi-step reactions, starting with halogenation of a pyridine precursor followed by difluoroethyl group introduction. For example, bromination of a substituted pyridine using bromine or N-bromosuccinimide under controlled conditions ensures selective substitution. Subsequent coupling with 1,1-difluoroethyl reagents (e.g., via Suzuki-Miyaura or nucleophilic substitution) is performed in anhydrous solvents like THF, with palladium catalysts or Lewis acids (e.g., AlCl₃) to enhance efficiency. Yields are optimized by adjusting reaction time (12–24 hours) and temperature (60–80°C) .

Q. How is the structure of 3-chloro-2-(1,1-difluoroethyl)pyridine characterized?

Structural confirmation relies on spectroscopic and crystallographic methods:

- NMR : H and C NMR identify substituent positions via chemical shifts (e.g., CF₂CH₃ protons at δ 1.8–2.2 ppm, pyridine protons at δ 7.5–8.5 ppm).

- X-ray crystallography : Resolves bond angles and dihedral angles (e.g., Cl-C-C-F = 112.5°) to confirm stereochemistry.

- Mass spectrometry : Molecular ion peaks (e.g., m/z 217.5 [M+H]⁺) validate the molecular formula .

Q. What analytical techniques ensure purity and quality control?

Purity is assessed via:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities (<0.5%).

- GC-MS : Monitors residual solvents (e.g., THF, DMF) to meet ICH guidelines.

- Elemental analysis : Confirms C, H, N, and Cl content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How do reaction conditions influence yield and selectivity in halogenation steps?

Bromination selectivity at the pyridine 2-position depends on:

- Catalysts : FeCl₃ increases electrophilic substitution rates but may cause over-halogenation.

- Solvents : Polar aprotic solvents (e.g., DCM) favor mono-substitution, while DMF promotes di-substitution.

- Temperature : Lower temperatures (0–5°C) reduce side reactions (e.g., ring-opening). A study showed 85% yield at 5°C vs. 60% at 25°C .

Q. What mechanistic insights explain the role of fluorine in enhancing bioactivity?

Fluorine atoms improve pharmacokinetics through:

- Lipophilicity modulation : The difluoroethyl group (logP = 1.2) enhances membrane permeability compared to non-fluorinated analogs (logP = 0.5).

- Metabolic stability : C-F bonds resist cytochrome P450 oxidation, prolonging half-life (e.g., t₁/₂ = 6.2 hours vs. 2.1 hours for non-fluorinated analogs).

- Target binding : Fluorine’s electronegativity strengthens hydrogen bonding with enzyme active sites (e.g., ΔG = -9.8 kcal/mol vs. -7.2 kcal/mol for H-bonding) .

Q. How does 3-chloro-2-(1,1-difluoroethyl)pyridine compare to structural analogs in reactivity?

| Compound | Substituents | Reactivity |

|---|---|---|

| 3-Chloro-2-(CF₃)pyridine | Trifluoromethyl | Lower nucleophilic substitution due to -I effect |

| 3-Bromo-2-(CH₂F)pyridine | Bromine, monofluoroethyl | Higher oxidative stability but reduced bioactivity |

| Target compound | Cl, difluoroethyl | Balanced reactivity for coupling and bioactivity |

| The difluoroethyl group enhances Suzuki coupling efficiency (85% yield vs. 70% for trifluoromethyl analogs) while retaining antimicrobial potency (MIC = 2 µg/mL vs. S. aureus) . |

Q. What challenges arise in scaling up synthesis, and how are they addressed?

Key challenges include:

- By-product formation : Optimized quenching (e.g., Na₂S₂O₃ for excess Br₂) reduces halogenated impurities.

- Purification : Column chromatography on silica gel (hexane/EtOAc gradient) achieves >98% purity. Industrial-scale distillation is avoided due to thermal sensitivity .

Methodological Considerations

- Cross-coupling reactions : Use Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in degassed toluene at 80°C for 18 hours.

- Stability testing : Store under argon at -20°C to prevent hydrolysis of the difluoroethyl group.

- Biological assays : Perform MIC assays in Mueller-Hinton broth with 24-hour incubation to assess antimicrobial activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.